Erlotinib is a small molecule [, , , , ] used in scientific research to study the epidermal growth factor receptor (EGFR) pathway [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is classified as a tyrosine kinase inhibitor (TKI) [, , , , , , , , , , , ] and specifically targets EGFR by competing with adenosine triphosphate (ATP) for binding to the kinase domain [, , ]. In research, erlotinib is used to investigate EGFR signaling, its role in cancer cell proliferation and survival, and the development of resistance to EGFR-targeted therapies [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Erlotinib functions as a reversible inhibitor of EGFR tyrosine kinase []. It achieves this by competitively binding to the ATP-binding site of the EGFR kinase domain [, , ], thereby blocking EGFR phosphorylation [, , , ]. This inhibition disrupts downstream signaling pathways, ultimately leading to cell growth inhibition [, , ], cell cycle arrest [, , ], and apoptosis [, ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7